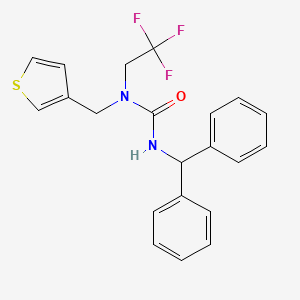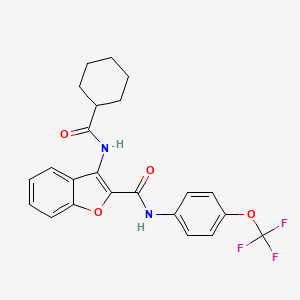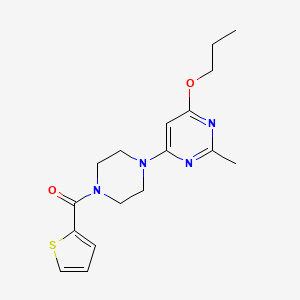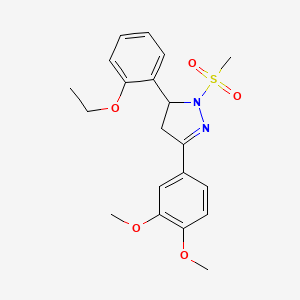
3-Benzhydryl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzhydryl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a urea derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied in detail.
Applications De Recherche Scientifique
Synthetic Pathways and Chemical Reactions
A study by Muccioli et al. (2003) presents a novel approach to synthesizing benzhydryl-phenylureas, which could be relevant to the compound . This process involves the reaction of substituted benzils with phenylureas under microwave irradiation, providing an efficient method to access substituted 1-benzhydryl-3-phenyl-ureas Muccioli, G., Wouters, J., Poupaert, J., Norberg, B., Poppitz, W., Scriba, G., & Lambert, D. (2003). Versatile access to benzhydryl-phenylureas through an unexpected rearrangement during microwave-enhanced synthesis of hydantoins. Organic Letters, 5(20), 3599-602..
Catalytic and Enzyme Inhibition Applications
Vidaluc et al. (1995) explored the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessing their potential as acetylcholinesterase inhibitors. This research could indicate potential applications of similar compounds in enzyme inhibition and the development of therapeutic agents Vidaluc, J., Calmel, F., Bigg, D., Carilla, E., & Briley, M. (1995). Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors. Synthesis and biochemical evaluation. Journal of Medicinal Chemistry, 38(15), 2969-73..
Anion Recognition and Binding Studies
Nishizawa et al. (1995) investigated the anion recognition capabilities of urea and thiourea groups, demonstrating that such compounds can act as neutral receptors for dihydrogenphosphate. This highlights potential applications in sensing and recognition technologies Nishizawa, S., Bühlmann, P., Iwao, M., & Umezawa, Y. (1995). Anion recognition by urea and thiourea groups: Remarkably simple neutral receptors for dihydrogenphosphate. Tetrahedron Letters, 36, 6483-6486..
Antimicrobial Activity
Reddy et al. (2003) synthesized N-(Substituted)-N'-(2,3-dihydro-2-oxido-5-benzoyl-1H-1,3,2-benzodiazaphosphol-2-yl) ureas and evaluated their antifungal and antibacterial properties. Such studies suggest that derivatives of 3-Benzhydryl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea might possess useful antimicrobial properties Reddy, P. V. G., Reddy, C. S., & Raju, C. N. (2003). Synthesis and antimicrobial activity of N-(substituted)-N'-(2,3-dihydro-2-oxido-5-benzoyl-1H-1,3,2-benzodiazaphosphol-2-yl) ureas. Chemical & Pharmaceutical Bulletin, 51, 860-863..
Organocatalysis
Zhang et al. (2014) reviewed the use of N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a compound with structural similarities, in organocatalysis. This provides insight into potential catalytic applications of 3-Benzhydryl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea in various organic transformations Zhang, Z., Bao, Z., & Xing, H. (2014). N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Organic & Biomolecular Chemistry, 12(20), 3151-62..
Propriétés
IUPAC Name |
3-benzhydryl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2OS/c22-21(23,24)15-26(13-16-11-12-28-14-16)20(27)25-19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,14,19H,13,15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYRWEHEHAVLHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)N(CC3=CSC=C3)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzhydryl-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2783667.png)
![(S)-Octahydro-pyrido[1,2-a]pyrazine](/img/structure/B2783668.png)
![2-(ethylthio)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2783669.png)
![2-(morpholin-4-ylmethyl)-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazole](/img/structure/B2783670.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2783673.png)
![5-tert-Butyl 3-ethyl 4H-furo[2,3-c]pyrrole-3,5(6H)-dicarboxylate](/img/structure/B2783675.png)

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B2783679.png)
![1-(1,4-Dioxaspiro[4.4]nonan-9-yl)ethanone](/img/structure/B2783680.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chlorobenzyl)acetamide](/img/structure/B2783682.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2783685.png)
![N-benzyl-2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2783686.png)